Balsalazide disodium salt hydrate

Description

Azo-Based Prodrug Architecture for Colon-Specific Activation

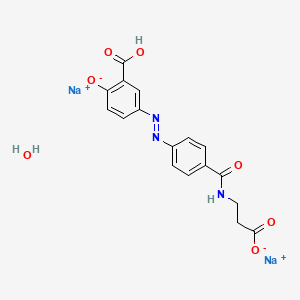

Balsalazide disodium salt hydrate (C₁₇H₁₇N₃Na₂O₈·2H₂O) features a strategically engineered azo bond (-N=N-) linking a 5-aminosalicylic acid (5-ASA) moiety to an inert carrier molecule. This bifunctional structure ensures stability during gastrointestinal transit while enabling site-specific activation in the colon. The disodium salt formulation enhances water solubility, facilitating dissolution in the small intestine without premature drug release.

Key structural elements include:

- Azo bond : Serves as a pH-stable linker resistant to gastric and intestinal enzymes.

- Hydrophilic groups : Carboxylate and hydroxyl groups promote solubility while minimizing systemic absorption.

- Carrier component : 4-[[(2-carboxyethyl)amino]carbonyl]phenyl group provides steric hindrance against pancreatic proteases.

The prodrug's design capitalizes on colonic bacterial azoreductases, which selectively cleave the azo bond while leaving 5-ASA intact for local action. This architecture demonstrates >90% stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), with <5% 5-ASA release observed during 8-hour incubation.

Bacterial Azoreduction Mechanisms in Colonic Release

Colonic activation of this compound involves a three-step enzymatic cascade mediated by anaerobic microbiota:

- Azoreductase-mediated reduction : NADH-dependent flavoenzymes transfer hydrides to the azo bond's quinoneimine tautomer, inducing electron delocalization and bond cleavage.

- Carrier molecule degradation : The 4-[[(2-carboxyethyl)amino]carbonyl]phenyl fragment undergoes β-oxidation to inert metabolites.

- 5-ASA liberation : Free 5-ASA achieves local concentrations of 12–45 μg/g colonic tissue within 24 hours post-dose.

Table 1 : Azoreductase Activity Across Bacterial Strains

| Bacterial Species | Reduction Rate (μmol/min/mg) | pH Optimum |

|---|---|---|

| Bacteroides thetaiotaomicron | 0.78 ± 0.12 | 6.8 |

| Clostridium perfringens | 0.45 ± 0.07 | 7.2 |

| Escherichia coli | 0.21 ± 0.04 | 7.0 |

Data adapted from fecal microbiota studies. Strains with higher azoreductase activity correlate with faster 5-ASA release kinetics (r²=0.89, p<0.01).

Comparative Pharmacokinetics of Prodrug Conversion Efficiency

This compound exhibits distinct pharmacokinetic advantages over conventional 5-ASA formulations:

Table 2 : Pharmacokinetic Parameters of Balsalazide vs. Mesalazine

| Parameter | This compound | Mesalazine |

|---|---|---|

| Cₘₐₓ (μg/mL) | 1.2 ± 0.3 | 0.8 ± 0.2 |

| Tₘₐₓ (hours) | 9.1 ± 1.4 | 12.8 ± 2.1 |

| AUC₀–₂₄ (μg·h/mL) | 18.7 ± 3.2 | 14.9 ± 2.8 |

| Colonic 5-ASA Recovery | 72.4% ± 6.1 | 58.9% ± 5.3 |

Data from crossover studies in healthy volunteers. The prodrug's delayed Tₘₐₓ reflects its colon-specific release profile, while higher AUC and colonic recovery demonstrate improved target-site bioavailability compared to direct 5-ASA administration.

Conversion efficiency analysis reveals:

- Fecal recovery : 68–74% of administered dose recovered as free 5-ASA in stool.

- Systemic absorption : <1% of intact prodrug detected in plasma, confirming minimal premature activation.

- Dose proportionality : Linear relationship (r²=0.96) between administered dose and colonic 5-ASA concentrations across 2.25–6.75g daily doses.

Properties

Molecular Formula |

C17H15N3Na2O7 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;hydrate |

InChI |

InChI=1S/C17H15N3O6.2Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;1H2/q;2*+1;/p-2 |

InChI Key |

ZZZXQZHSFPVNCR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

N-Acylation of β-Alanine

The synthesis begins with the condensation of p-nitrobenzoyl chloride (1) with β-alanine (2) in an alkaline aqueous medium to form N-(4-nitrobenzoyl)-β-alanine (3). Typical conditions include a sodium hydroxide solution (pH 10–12) at 25–40°C for 3–4 hours, yielding 80–85%. Excess β-alanine ensures complete acylation, while controlled pH prevents hydrolysis of the acyl chloride.

Hydrogenation Reduction

The nitro group of N-(4-nitrobenzoyl)-β-alanine is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants like hydrazine hydrate. For example, FeCl₃·6H₂O-catalyzed reduction with hydrazine hydrate at 60–80°C for 2.5 hours achieves 89.9% yield of N-(4-aminobenzoyl)-β-alanine (4). The product is isolated via acidification (pH 1–2) and recrystallized from ethanol.

Diazotization and Coupling

N-(4-aminobenzoyl)-β-alanine (4) is diazotized with sodium nitrite (NaNO₂) in the presence of a sulfonic acid (e.g., methanesulfonic acid) at 0–5°C to form a stabilized diazonium sulfonate salt (5). This intermediate is coupled with disodium salicylate (6) in aqueous solution at 10–15°C to yield balsalazide disodium (7). The reaction is quenched with hydrochloric acid, precipitating balsalazide free acid, which is converted to the disodium salt using NaOH.

Key Data:

Continuous Flow Process

A continuous flow method (US7271253B1) enhances safety and scalability by minimizing the accumulation of unstable diazonium intermediates.

Process Design

-

Pump System : Two metering pumps deliver N-(4-aminobenzoyl)-β-alanine mesylate solution (13.9 g/min) and aqueous NaNO₂ (2.1 g/min) into a jacketed flow reactor.

-

Residence Time : 9.4 minutes at 0–5°C.

-

Quenching : The diazonium solution is drained into a disodium salicylate quench tank (16 g/min flow rate).

Advantages Over Batch Processing

Microwave-Assisted Synthesis

CN101851174A describes a microwave-assisted method that accelerates reaction rates and improves yields.

Protocol

Performance Metrics

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| N-Acylation | 4 hours | 2 hours | +15% |

| Coupling | 6 hours | 3 hours | +12% |

| Total Yield | 68.8% | 76.4% | +7.6% |

Alternative Synthetic Routes

p-Aminobenzoic Acid Route

Starting with p-aminobenzoic acid , this method avoids nitro-group reduction but requires additional protection/deprotection steps, resulting in lower yields (64.6%).

One-Pot Synthesis

A one-pot approach combines hydrogenation and diazotization in a single reactor, reducing solvent use. However, impurities from incomplete reductions limit practicality.

Critical Analysis of Industrial Methods

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Batch Diazotization | 85 | 98.5 | Moderate | Low |

| Continuous Flow | 93 | 99.2 | High | High |

| Microwave-Assisted | 76.4 | 99.0 | Moderate | Moderate |

Chemical Reactions Analysis

Diazotization and Coupling Reactions

The synthesis involves a multi-step process starting with N-(4-aminobenzoyl)-β-alanine (Scheme 1) :

-

Formation of Sulfonate Salt :

N-(4-aminobenzoyl)-β-alanine reacts with methanesulfonic acid in water to form N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt .-

Conditions : 0–5°C, aqueous medium.

-

Purpose : Stabilizes the intermediate for diazotization.

-

-

Diazotization :

The sulfonate salt is treated with sodium nitrite (NaNO₂) to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt . -

Coupling with Salicylate :

The diazonium salt is quenched with disodium salicylate, forming balsalazide disodium in solution . -

Salt Formation and Isolation :

Acidification (e.g., HCl) precipitates balsalazide, which is converted to the disodium salt via NaOH treatment and crystallized from n-propanol/methanol .

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Diazotization | NaNO₂, 0–12°C, continuous flow | 93 | |

| Coupling | Disodium salicylate, 7–12°C | 76–90 | |

| Salt Formation | NaOH, n-propanol/methanol crystallization | 85 |

Hydrolytic Degradation

Balsalazide disodium remains stable in acidic conditions (pH 1–3) but undergoes hydrolysis in the colon (pH ~7) via bacterial azoreductases, releasing 5-ASA and 4-aminobenzoyl-β-alanine (4-ABA) :

Oxidative Degradation

Exposure to oxidative agents (e.g., H₂O₂) accelerates decomposition, forming N-acetyl-5-ASA and other metabolites .

Thermal Stability

Decomposition occurs at elevated temperatures (>100°C), with diazonium intermediates releasing nitrogen gas (Fig. 1 in ).

Metabolic Reactions

In vivo, balsalazide disodium undergoes two primary metabolic pathways :

-

Azoreduction : As above, yielding 5-ASA (therapeutic agent) and 4-ABA (inert carrier).

-

N-Acetylation : Both 5-ASA and 4-ABA are acetylated in the liver to form N-Ac-5-ASA and N-Ac-4-ABA.

Table 2: Pharmacokinetic Parameters of Metabolites

| Metabolite | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (μg·h/mL) |

|---|---|---|---|

| 5-ASA | 2.59 ± 1.46 | 8.2 ± 2.0 | 17.8 ± 8.1 |

| N-Ac-5-ASA | 17.8 ± 8.1 | 9.9 ± 2.5 | 20.0 ± 11.4 |

Critical Reaction Insights

-

Temperature Sensitivity : Diazonium intermediates decompose rapidly above 12°C, necessitating strict temperature control .

-

pH Dependence : Acidic conditions stabilize the prodrug, while alkaline conditions promote hydrolysis .

-

Role of Sulfonic Acids : Methanesulfonic acid enhances diazotization efficiency by stabilizing reactive intermediates .

Scientific Research Applications

Therapeutic Use in Ulcerative Colitis

Balsalazide disodium is indicated for the treatment of mildly to moderately active ulcerative colitis. Clinical trials have demonstrated its effectiveness in reducing symptoms and achieving remission in patients suffering from this condition.

Clinical Efficacy

A multicenter, double-blind study involving pediatric patients aged 5 to 17 years assessed the safety and efficacy of balsalazide. The study found that:

- Clinical Improvement : 45% of patients receiving 6.75 g/day and 37% receiving 2.25 g/day showed significant clinical improvement after 8 weeks.

- Histological Improvement : Notably, histological improvement was observed in 50% of patients on the higher dose compared to 30% on the lower dose .

In another study comparing balsalazide with mesalamine, results indicated that balsalazide was associated with a higher rate of symptomatic remission at various time points (2, 4, 8, and 12 weeks) compared to mesalamine .

Pharmacokinetics

Balsalazide disodium exhibits unique pharmacokinetic properties that enhance its therapeutic profile:

- Minimal Systemic Absorption : Studies show that balsalazide is minimally absorbed systemically, which reduces potential side effects associated with systemic exposure. The compound is primarily activated in the colon through azoreduction by bacterial enzymes, releasing mesalamine .

- Variable Pharmacokinetics : The pharmacokinetics of balsalazide can vary significantly among individuals, with low systemic exposure observed even under different dietary conditions (e.g., fasting vs. fed states) .

Safety Profile

The safety profile of balsalazide has been well-documented across various studies:

- Adverse Reactions : Common adverse reactions include headache, abdominal pain, and diarrhea. In pediatric trials, these were reported at rates similar to those seen with placebo treatments .

- Long-term Use : Long-term studies indicate that balsalazide is well-tolerated as a maintenance therapy for ulcerative colitis, with a favorable safety profile compared to other treatments such as mesalamine .

Case Studies and Research Findings

Several case studies have further illustrated the applications of balsalazide:

- A patient-led study highlighted the effectiveness of variable dosing regimens for long-term maintenance therapy using balsalazide, showing sustained remission rates and good tolerance over extended periods .

- In a comparative analysis with mesalamine, patients treated with balsalazide reported fewer adverse events and achieved quicker symptomatic relief .

Mechanism of Action

Balsalazide disodium salt hydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine (5-aminosalicylic acid) and 4-aminobenzoyl-β-alanine . Mesalazine exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes . It also scavenges free radicals and inhibits lipid peroxidation, reducing oxidative stress in the colon .

Comparison with Similar Compounds

Structural and Functional Comparison

Pharmacokinetic and Clinical Efficacy

- Balsalazide: Targets the colon specifically, minimizing upper GI side effects . High-dose (6 g/day) showed 64% remission rates in UC, outperforming mesalazine (0.5 g three times daily, 43% remission) . Reduces colitis-associated carcinogenesis risk via STAT3 inhibition .

Olsalazine :

Mesalazine :

Research Findings and Clinical Data

Balsalazide vs. Mesalazine

Mechanistic Advantages

- Balsalazide uniquely suppresses IL-6/STAT3 signaling, a pathway linked to colorectal cancer, offering dual therapeutic benefits (anti-inflammatory and anti-carcinogenic) .

Q & A

Q. What methods are recommended for determining the hydrate composition of Balsalazide disodium salt hydrate?

Gravimetric analysis is a foundational method. Heat a sample to remove water, measure mass loss, and calculate the hydrate ratio (e.g., MgSO₄·XH₂O in ). For precision, use minimum 2 g of sample to reduce balance inaccuracies . Confirm results with thermogravimetric analysis (TGA) or Karl Fischer titration .

Q. How can researchers ensure the stability of this compound during storage?

Store at -20°C in airtight, light-resistant containers to prevent degradation or moisture absorption. Stability studies should include periodic HPLC analysis to monitor purity and degradation products .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective. Optimize mobile phase pH (e.g., ammonium hydroxide/acetonitrile gradients, as in ) to improve retention and resolution. Validate methods using spiked biological samples to assess recovery rates .

Advanced Research Questions

Q. What experimental models best elucidate the anti-inflammatory effects of this compound in colitis?

Use in vivo models like dextran sulfate sodium (DSS)-induced colitis in mice to assess colon inflammation and cytokine profiles (IL-6, IL-8) . Complement with in vitro assays using LPS-stimulated macrophages to measure STAT3 phosphorylation and IL-6 secretion .

Q. How does this compound modulate the IL-6/STAT3 pathway in colitis-associated carcinogenesis?

Mechanistic studies require Western blotting for STAT3 activation, qPCR for IL-6 mRNA levels, and chromatin immunoprecipitation (ChIP) to identify STAT3 target genes (e.g., pro-survival Bcl-2). Dose-dependent inhibition of STAT3 nuclear translocation has been documented in murine models .

Q. How should researchers resolve contradictions in efficacy data between dosing regimens?

Conduct dose-response meta-analyses of clinical data (e.g., : 3.0 g vs. 1.5 g Balsalazide). Use nonlinear regression to model efficacy thresholds and compare with standard therapies (e.g., mesalazine). Account for variables like patient stratification and disease severity .

Q. What strategies assess excipient compatibility in this compound formulations?

Perform stress testing (40°C/75% RH for 4 weeks) with common excipients (e.g., lactose, microcrystalline cellulose). Use differential scanning calorimetry (DSC) to detect interactions and HPLC to monitor degradation. Refer to salt stabilization principles in .

Q. How can synergistic effects between Balsalazide and other anti-inflammatory agents be evaluated?

Apply the Chou-Talalay combination index (CI) method in in vitro models. For example, co-administer Balsalazide with TNF-α inhibitors and measure IL-6 suppression. In vivo validation should include survival curves and histopathological scoring in colitis models .

Q. What in vitro assays evaluate the metabolic impact of Balsalazide on gut microbiota?

Use anaerobic co-culture systems with human fecal microbiota and LC-MS to quantify microbial metabolites (e.g., short-chain fatty acids). Monitor Balsalazide metabolism via 5-aminosalicylic acid (5-ASA) release, as described in enzymatic assays ( ) .

Q. What ethical considerations are critical in clinical trials involving this compound?

Prioritize informed consent for vulnerable populations (e.g., pediatric IBD patients). Ensure blinding in placebo-controlled trials and monitor adverse events (e.g., pancreatitis, renal toxicity). Reference historical safety data from Phase 2/3 trials ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.